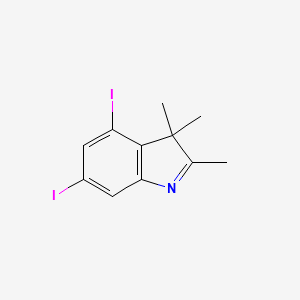

4,6-diiodo-2,3,3-trimethyl-3H-indole

説明

4,6-Diiodo-2,3,3-trimethyl-3H-indole is a halogenated indole derivative characterized by iodine atoms at the 4- and 6-positions of the indole ring and methyl groups at the 2- and 3-positions. The iodine substituents are expected to influence its electronic properties, steric bulk, and reactivity compared to non-halogenated or differently substituted analogs.

特性

分子式 |

C11H11I2N |

|---|---|

分子量 |

411.02 g/mol |

IUPAC名 |

4,6-diiodo-2,3,3-trimethylindole |

InChI |

InChI=1S/C11H11I2N/c1-6-11(2,3)10-8(13)4-7(12)5-9(10)14-6/h4-5H,1-3H3 |

InChIキー |

QOFFEJIEIIALCF-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(C1(C)C)C(=CC(=C2)I)I |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 4,6-diiodo-2,3,3-trimethyl-3H-indole with structurally related indole derivatives, focusing on synthesis, properties, and applications.

Key Comparisons

Halogenation Effects 4,6-Diiodo vs. 4,6-Dibromo Analogs: The diiodo derivative is expected to exhibit stronger halogen bonding and greater steric hindrance compared to the dibromo analog due to iodine’s larger atomic radius and polarizability. The dibromo compound’s crystal structure () shows moderate thermal displacement parameters (U11 = 0.0625 Ų for Br1), suggesting stable packing, which may differ in the diiodo variant due to iodine’s size . Reactivity: Halogenated indoles are often intermediates for further functionalization.

Electronic and Photophysical Properties Ethynyl vs. Iodo Substituents: The 5-ethynyl derivative () demonstrates redox activity localized at the metal-alkynyl interface, making it suitable for molecular electronics. In contrast, iodine’s electron-withdrawing nature in the diiodo compound may reduce π-electron density, altering its electrochemical behavior . Fluorescence Performance: Neutral 2,3,3-trimethyl-3H-indole derivatives () show tunable fluorescence for sensing and textiles.

Stability and Applications Microencapsulation: The 2,3,3-trimethyl-3H-indole microcapsules () exhibit retained fluorescence on textiles after washing.

Research Findings and Challenges

- Synthetic Challenges : Heavy halogen incorporation (e.g., iodine) may require specialized conditions (e.g., sealed tubes, excess reagents) to avoid dehalogenation, as seen in the dibromo compound’s synthesis () .

- Contradictions: highlights that neutral indole derivatives (non-charged) are often mislabeled as indolium salts, emphasizing the need for precise structural characterization when comparing charged vs. neutral systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。